molecular formula C15H19N3OS B1292971 5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 861452-33-7

5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1292971
CAS No.: 861452-33-7
M. Wt: 289.4 g/mol
InChI Key: TVJSBIXBOPZPQD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves several steps, typically starting with the preparation of the cyclopentyloxyphenyl derivative. The synthetic route includes the following steps:

Chemical Reactions Analysis

5-[4-(Cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include disulfides, substituted phenyl derivatives, and addition products on the triazole ring .

Scientific Research Applications

5-[4-(Cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition and binding .

Comparison with Similar Compounds

5-[4-(Cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

    4-Phenyl-1,2,4-triazole-3-thiol: Lacks the cyclopentyloxy and ethyl groups, resulting in different chemical properties and reactivity.

    5-(4-Methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: Contains a methoxy group instead of a cyclopentyloxy group, affecting its solubility and interaction with biological targets.

    5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: The presence of a chlorine atom alters its electronic properties and reactivity.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

IUPAC Name

3-(4-cyclopentyloxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-2-18-14(16-17-15(18)20)11-7-9-13(10-8-11)19-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJSBIXBOPZPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=C(C=C2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201143986
Record name 5-[4-(Cyclopentyloxy)phenyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861452-33-7
Record name 5-[4-(Cyclopentyloxy)phenyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861452-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Cyclopentyloxy)phenyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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